6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine
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Overview
Description
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine typically involves the bromination of 1,2,3,4-tetrahydro-1,3-methanonaphthalene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as nitroso or nitro compounds.
- Reduced products with the bromine atom removed.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine has a wide range of applications in scientific
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-amine |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7,11H,3-4,13H2 |
InChI Key |
WFBWXSSINHIRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C3=C(C2N)C=C(C=C3)Br |
Origin of Product |
United States |
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